molecular formula C19H28N4O3 B2452070 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea CAS No. 891092-17-4

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea

Cat. No.: B2452070
CAS No.: 891092-17-4
M. Wt: 360.458
InChI Key: LPTOOXHACPJOFB-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Ring: Starting with a suitable precursor, the pyrrolidinone ring can be synthesized through cyclization reactions.

    Introduction of the Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Morpholinoethyl Group: This step involves the reaction of the intermediate with morpholine and an appropriate alkylating agent.

    Formation of the Urea Derivative: Finally, the urea moiety is introduced through the reaction of the intermediate with an isocyanate or carbodiimide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its interaction with specific biological targets.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)-3-(2-morpholinoethyl)urea: Lacks the pyrrolidinone ring but shares other structural features.

    1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea: Similar but without the morpholinoethyl group.

    1-(1-(3,4-Dimethylphenyl)-3-pyrrolidinyl)urea: Similar but with a different substitution pattern on the pyrrolidine ring.

Uniqueness

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-morpholin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-14-3-4-17(11-15(14)2)23-13-16(12-18(23)24)21-19(25)20-5-6-22-7-9-26-10-8-22/h3-4,11,16H,5-10,12-13H2,1-2H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTOOXHACPJOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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